(1-Ethylpyrrolidin-2-yl)methanol
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Overview
Description
(1-Ethylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of (1-Ethylpyrrolidin-2-yl)methanol can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
(1-Ethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Ethylpyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(1-Ethylpyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the ethyl and hydroxyl groups.
Prolinol: A derivative with a similar structure but different functional groups.
Pyrrolidine-2-one: Another derivative with a carbonyl group instead of a hydroxyl group.
Properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCZUMSSZNLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293319 |
Source
|
Record name | (1-ethylpyrrolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-34-9 |
Source
|
Record name | 3433-34-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-ethylpyrrolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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